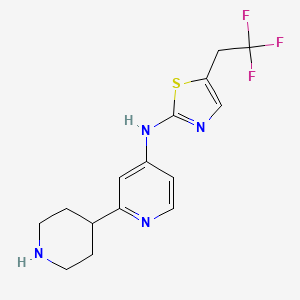
N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Piperidine and Pyridine Moieties: The piperidine and pyridine groups can be introduced through nucleophilic substitution reactions.
Addition of the Trifluoroethyl Group: This step may involve the use of trifluoroethyl iodide or a similar reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could be used to modify the pyridine ring or the thiazole moiety.
Substitution: Various substitution reactions can occur, especially at the nitrogen atoms in the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings.
Piperidine Derivatives: Compounds containing the piperidine ring.
Pyridine Derivatives: Compounds with pyridine moieties.
Uniqueness
What sets N-(2-(piperidin-4-yl)pyridin-4-yl)-5-(2,2,2-trifluoroethyl)thiazol-2-amine dihydrochloride apart is the combination of these three functional groups, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H17F3N4S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(2-piperidin-4-ylpyridin-4-yl)-5-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17F3N4S/c16-15(17,18)8-12-9-21-14(23-12)22-11-3-6-20-13(7-11)10-1-4-19-5-2-10/h3,6-7,9-10,19H,1-2,4-5,8H2,(H,20,21,22) |
InChI Key |
HHFCKSORAIULTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=CC(=C2)NC3=NC=C(S3)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















